molecular formula C15H16ClNO2 B3308497 {4-[2-(4-Chlorophenoxy)ethoxy]phenyl}methanamine CAS No. 938321-02-9

{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}methanamine

Cat. No. B3308497
CAS RN: 938321-02-9
M. Wt: 277.74 g/mol
InChI Key: KFODYPZAKRKVNU-UHFFFAOYSA-N
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Description

“{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}methanamine” is a chemical compound with the CAS Number: 938321-02-9 . It has a molecular weight of 277.75 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is “this compound” and its InChI Code is "1S/C15H16ClNO2/c16-13-3-7-15(8-4-13)19-10-9-18-14-5-1-12(11-17)2-6-14/h1-8H,9-11,17H2" . This provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 277.75 .

Scientific Research Applications

Environmental Impact and Degradation

Alkylphenol ethoxylates (APEs), which are structurally related to “{4-[2-(4-Chlorophenoxy)ethoxy]phenyl}methanamine”, are widely used in various products and have been extensively studied due to their environmental persistence and potential endocrine-disrupting effects. A study highlighted the environmental fate of APEs, focusing on their degradation into more persistent compounds like nonylphenol (NP), octylphenol (OP), and their ethoxylates, which can accumulate in the environment and potentially disrupt endocrine functions in wildlife and humans (Ying, Williams, & Kookana, 2002).

Antimicrobial and Pharmacological Potential

The pharmacological potential of phenylacetamide derivatives, which share a phenyl group commonality with “this compound”, has been explored. A study synthesized and evaluated the antibacterial activity of Schiff bases of diphenylamine derivatives against pathogenic bacteria, indicating potential applications in developing antimicrobial agents (Kumar, Kumar, & Khan, 2020).

Analysis of Chemical Properties and Environmental Behavior

Understanding the behavior and properties of chemicals related to “this compound” can guide environmental and health risk assessments. A study provided a comprehensive review of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides, revealing their sorption behavior in different environmental contexts, which is crucial for evaluating their environmental impact and guiding regulatory decisions (Werner, Garratt, & Pigott, 2012).

Toxicity and Health Impact

Investigations into the health effects of chemicals structurally similar to “this compound” are vital for understanding potential risks. Methoxychlor, as a model environmental estrogen, shows that exposure to such chemicals can have significant reproductive and developmental effects, highlighting the importance of assessing the toxicity of related compounds (Cummings, 1997).

properties

IUPAC Name

[4-[2-(4-chlorophenoxy)ethoxy]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c16-13-3-7-15(8-4-13)19-10-9-18-14-5-1-12(11-17)2-6-14/h1-8H,9-11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFODYPZAKRKVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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